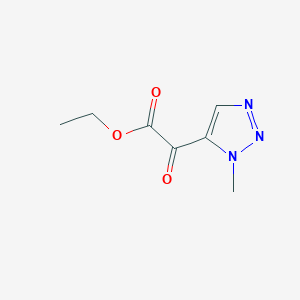

![molecular formula C18H19Cl2N5O2 B2673296 N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 338780-54-4](/img/structure/B2673296.png)

N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

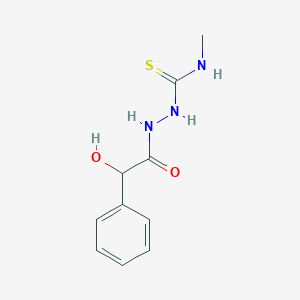

The compound contains several functional groups and structures that are common in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine moiety, which exhibits a wide range of pharmacological activities .

Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring and a pyrimidine moiety, both of which contribute to its three-dimensional (3D) structure due to their non-planarity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to the specified molecule often undergo synthesis for evaluation of their biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown promise as anti-inflammatory and analgesic agents. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, suggesting a potential for research into inflammatory diseases (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Modification for Enhanced Activity

Chemical modifications of related compounds aim to enhance their pharmacological profiles. For example, modifications to the N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide structure have led to analogs with improved pharmacological and tolerability profiles. These studies demonstrate the importance of structural modification in developing compounds with desired biological activities, hinting at a wide range of potential research applications in drug development (Cunbin Nie et al., 2020).

Anticonvulsant Drug Development

Research into the structural and electronic properties of anticonvulsant drugs has revealed insights into the design of new therapeutic agents. Compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, and others, have been studied for their anticonvulsant properties, providing a framework for the development of new medications targeting neurological disorders (Guy Georges et al., 1989).

Metabolic Studies and Drug Development

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied to identify main metabolic pathways. Such research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy, demonstrating the broad potential of chemical compounds in medical research (Aishen Gong et al., 2010).

properties

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N5O2/c19-15-3-1-4-16(20)14(15)11-27-24-12-23-17(26)13-5-9-25(10-6-13)18-21-7-2-8-22-18/h1-4,7-8,12-13H,5-6,9-11H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZJYQYOXHNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

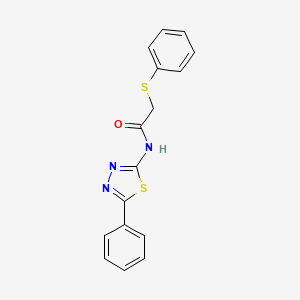

![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)

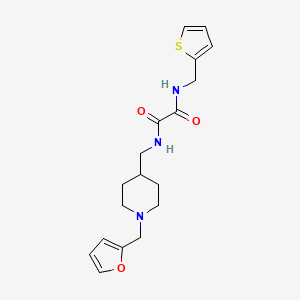

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)

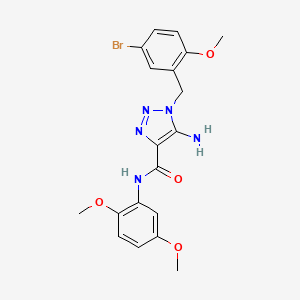

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)